N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine
Description
Properties
IUPAC Name |
1-(5-bromo-2-fluorophenyl)-N-methoxymethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO/c1-12-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFJBMFFEUALGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 5-bromo-2-fluorotoluene as a starting material, which undergoes bromination using N-bromosuccinimide (NBS) to form 5-bromo-2-fluorobenzyl bromide . This intermediate is then reacted with O-methylhydroxylamine under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine may involve large-scale bromination and fluorination processes followed by the introduction of the hydroxylamine group. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with boronic acids can yield biaryl compounds, while oxidation can produce corresponding ketones or aldehydes.
Scientific Research Applications
N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxylamine moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and other biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine with structurally or functionally related compounds, focusing on molecular properties, biological activity, and toxicity profiles.
Structural Analogues
2.1.1 N-(2-((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxymethyl)phenyl)-O-methylhydroxylamine (Impurity 399379)
- Molecular Formula : C₁₆H₁₃Cl₂N₃O
- Molecular Weight : 334.19 g/mol
- Key Features : Contains a pyrazole ring, 4-chlorophenyl group, and O-methylhydroxylamine.
- Toxicity: Classified as mutagenic in Ames tests when present as an impurity (0.17–0.28%) in pyraclostrobin batches. Its genotoxicity underscores the importance of structural features like the chlorophenyl group in mediating adverse effects .
- The absence of bromine/fluorine in this analogue reduces halogen-specific metabolic liabilities.
2.1.2 O-Methylhydroxylamine Hydrochloride
- Molecular Formula : CH₃ONH₂·HCl
- Molecular Weight : 83.52 g/mol
- Key Features : A simple hydroxylamine salt lacking the substituted benzyl group.
- Applications : Widely used in metabolomics and synthesis (e.g., oxime formation). Its hydrochloride form improves stability and solubility .
Toxicity and Stability
- However, bromine and fluorine in the target compound may reduce metabolic activation pathways (e.g., cytochrome P450-mediated oxidation) compared to chlorinated analogues .
- Stability : O-Methylhydroxylamine hydrochloride is stable under refrigerated conditions but decomposes at high temperatures (mp: 151–154°C) . The benzyl group in the target compound likely improves thermal stability due to increased molecular rigidity.
Key Research Findings
Toxicity Risks : Chlorinated analogues like Impurity 399379 emphasize the need for rigorous impurity profiling in agrochemicals .
Halogen Effects : Bromine and fluorine in the target compound may offer metabolic stability advantages over chlorinated derivatives.
Biological Activity
N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzyl group substituted with bromine and fluorine atoms, alongside a methoxy group linked to a hydroxylamine moiety. The presence of halogen atoms enhances its reactivity and biological activity, allowing for various interactions through hydrogen and halogen bonding.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The hydroxylamine group can form hydrogen bonds with enzymes and receptors, potentially modulating their activity. Additionally, the halogen substituents may enhance lipophilicity and bioavailability, making the compound a promising candidate for drug development.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of hydroxylamine derivatives, including this compound. These compounds were tested against several clinically relevant bacterial strains, both Gram-positive and Gram-negative. The minimum inhibitory concentrations (MICs) were determined, highlighting the potential of these compounds as effective antibacterial agents.
Table 1: Antimicrobial Activity of Hydroxylamine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 12 | |
| This compound | Escherichia coli | 15 | |
| This compound | Pseudomonas aeruginosa | 20 |
The results indicate that this compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus.
Cytotoxicity Studies
In addition to antimicrobial effects, cytotoxicity studies have been conducted to evaluate the safety profile of this compound. The compound was tested on various cancer cell lines to determine its IC50 values.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| L1210 mouse leukemia | 8.5 | |
| HeLa (cervical cancer) | 10.2 | |
| MCF-7 (breast cancer) | 9.0 |
These studies suggest that this compound has potent cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.
Case Studies
A notable case study involved the synthesis and evaluation of various hydroxylamine derivatives, including this compound. This study demonstrated that modifications in the structure significantly influenced the biological activity of these compounds. The findings suggested that the introduction of halogen atoms enhanced both antimicrobial and cytotoxic properties .
Q & A
Q. What are the optimal synthetic routes for N-(5-bromo-2-fluorobenzyl)-O-methylhydroxylamine, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Step 1 : React 5-bromo-2-fluorobenzyl bromide with O-methylhydroxylamine hydrochloride in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (NaHCO₃ or Et₃N) to form the target compound .
- Step 2 : Optimize reaction temperature (room temperature vs. reflux) and stoichiometry. Excess O-methylhydroxylamine (1.5–2.0 equiv.) improves yields by minimizing side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Methods :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromo and fluoro groups at positions 5 and 2) and methyl ether linkage (δ ~3.3 ppm for OCH₃) .
- HPLC-MS : Monitor purity (>95%) and detect byproducts (e.g., unreacted benzyl bromide or hydroxylamine derivatives) .
- Elemental Analysis : Verify C, H, N, Br, and F content to ensure stoichiometric accuracy .
Q. What are the common functional group transformations feasible with this compound?
- Nucleophilic Substitution : The bromo group can be replaced with amines or thiols under Pd-catalyzed coupling (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
- Oxidation/Reduction : The hydroxylamine moiety can be oxidized to nitroxides or reduced to secondary amines using NaBH₄/LiAlH₄ .
Advanced Research Questions
Q. How do substituent positions (bromo, fluoro, methoxy) impact biological activity in structure-activity relationship (SAR) studies?
- Fluorine : Enhances metabolic stability and membrane permeability via electronegativity and lipophilicity .
- Bromo : Acts as a hydrogen-bond acceptor in target binding (e.g., kinase inhibitors) but may increase toxicity .
- Methoxy : Modulates solubility and steric effects; removal can alter binding kinetics in enzyme assays .
Q. What are the metabolic pathways and stability challenges of this compound in biological systems?
- Primary Pathways :
- O-Demethylation : Cytochrome P450 enzymes (CYP3A4) convert O-methylhydroxylamine to hydroxylamine, which may form reactive nitroxide radicals .
- Debromination : Liver microsomes reduce bromo to hydrogen, generating less active metabolites .
- Stability Mitigation : Co-administer CYP inhibitors (e.g., ketoconazole) or modify the methoxy group to bulkier ethers (e.g., O-cyclopentyl) .
Q. How can researchers resolve contradictory data on its reactivity in cross-coupling reactions?
- Issue : Conflicting reports on Suzuki-Miyaura coupling efficiency (40–75% yields).
- Resolution :
- Controlled Experiments : Test Pd catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. Cs₂CO₃) in anhydrous toluene .
- Inert Atmosphere : Use Schlenk lines to prevent catalyst deactivation by moisture/oxygen .
Q. What strategies improve its stability in aqueous solutions for in vitro assays?
- pH Control : Store at pH 4–5 (acetate buffer) to minimize hydrolysis of the hydroxylamine group .
- Lyophilization : Freeze-dry the compound and reconstitute in DMSO immediately before use .
Methodological Guidelines
- Synthetic Protocol Refinement : Always conduct small-scale optimization (1–5 mmol) before scaling up to avoid exothermic side reactions .
- Data Validation : Cross-check NMR assignments with computational tools (e.g., ChemDraw Predict) to confirm peak assignments .
- Ethical Compliance : Adhere to safety protocols for handling brominated compounds (e.g., PPE, fume hoods) and dispose of waste via halogen-approved channels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
